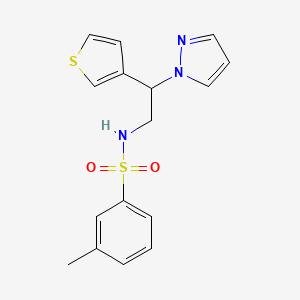

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide

Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide is a heterocyclic compound featuring three distinct moieties:

- A 1H-pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms).

- A thiophen-3-yl group (a sulfur-containing aromatic ring substituted at the 3-position).

- A 3-methylbenzenesulfonamide backbone (a sulfonamide group attached to a methyl-substituted benzene ring).

The sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to solubility and binding affinity .

Properties

IUPAC Name |

3-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S2/c1-13-4-2-5-15(10-13)23(20,21)18-11-16(14-6-9-22-12-14)19-8-3-7-17-19/h2-10,12,16,18H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHMYWIHXCSUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Attachment of the thiophene ring: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.

Sulfonamide formation: The final step could involve the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely optimize these reactions for scale, focusing on yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent due to its structural features.

Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide often involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole and thiophene rings can interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

| Property | Target Compound | Fluorinated Pyrazole (Example 1) | PT-ADA-PPR (Example 3) |

|---|---|---|---|

| Aromatic Systems | Pyrazole, thiophene, benzene | Difluoromethyl-pyrazole, benzene | Thiophene, adamantane, polyether |

| Solubility | Moderate (sulfonamide enhances) | Low (fluorinated groups) | High (polyether chains) |

| Bioactivity Potential | Enzyme inhibition, antimicrobial | Kinase inhibition | Imaging agents (lysosomal tracking) |

| Synthetic Complexity | Intermediate | High (fluorination steps) | High (polymerization required) |

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its structure, synthesis, biological activity, and relevant research findings.

Structure and Synthesis

The compound features a complex molecular structure characterized by the presence of a pyrazole ring, a thiophene moiety, and a sulfonamide functional group. The general formula can be represented as:

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing appropriate precursors to form the pyrazole and thiophene rings.

- Sulfonation : Introduction of the sulfonamide group via sulfonyl chloride derivatives.

- Coupling Reactions : Employing coupling agents to link the different heterocycles.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as a therapeutic agent.

The compound's mechanism of action is believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as kinases and phosphodiesterases, which are crucial in various signaling pathways.

- Antimicrobial Properties : Research indicates that it may exhibit antimicrobial activity against certain bacterial strains.

Antitumor Activity

A study investigating the antitumor effects of structurally similar compounds demonstrated that derivatives with pyrazole and thiophene rings exhibited moderate to high potency against cancer cell lines. For instance, compounds with similar scaffolds were found to inhibit cell proliferation effectively in vitro .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that the presence of electronegative substituents on the aromatic rings enhances biological activity. For example, substituents in the para position of the benzamide moiety were shown to increase binding affinity for target proteins .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide | Structure | Moderate kinase inhibition |

| N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide | Structure | Antimicrobial activity |

| 4-methyl-N-(pyridin-3-yloxy)methanesulfonamide | Structure | Diverse pharmacological profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.